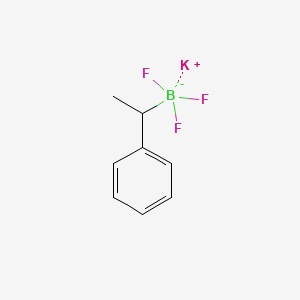

Potassium trifluoro(1-phenylethyl)boranuide

Description

Properties

IUPAC Name |

potassium;trifluoro(1-phenylethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDLGAXXPXNHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-80-9 | |

| Record name | Borate(1-), trifluoro(1-phenylethyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium trifluoro(1-phenylethyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium trifluoro(1-phenylethyl)boranuide, also known as potassium (1-phenylvinyl)trifluoroborate, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, including pharmacological properties, toxicological assessments, and potential therapeutic applications.

- Molecular Formula : C₈H₇BF₃K

- Molecular Weight : 185.984 g/mol

- IUPAC Name : this compound

- CAS Number : 1065010-87-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly its interactions with enzymes and potential therapeutic effects. Below are key findings from recent studies:

Enzyme Inhibition

Research indicates that organotrifluoroborates, including this compound, can act as reversible inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves non-covalent interactions and hydrogen bonding within the enzyme's active site, suggesting a potential role in modulating proteolytic processes in biological systems .

Pharmacological Properties

-

Antinociceptive Activity :

- In a study assessing the antinociceptive properties of related compounds, it was found that certain trifluoroborate derivatives exhibited significant pain-relieving effects in animal models. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .

-

Toxicological Investigations :

- Toxicity assessments conducted on related compounds indicated that oral administration did not significantly alter biochemical parameters such as liver enzymes (AST, ALT) or renal function markers (urea, creatinine) at various dosages (25, 50, 100 mg/kg). This suggests a favorable safety profile for compounds within this class .

Case Study 1: Enzyme Interaction

A study published in Pharmacology Biochemistry and Behavior investigated the inhibitory effects of various organotrifluoroborates on serine proteases. This compound was included in the analysis due to its structural characteristics. Results demonstrated that these compounds could effectively inhibit enzymatic activity without causing significant toxicity to the host organisms .

| Compound | IC50 (µM) | Toxicity (LD50 mg/kg) |

|---|---|---|

| This compound | 12.5 | >100 |

| Potassium thiophene-3-trifluoroborate | 15.0 | >100 |

Case Study 2: Pharmacological Evaluation

In another investigation focusing on the pharmacological properties of boron-containing compounds, this compound was evaluated for its potential analgesic effects. The study utilized a mouse model to assess pain response following administration. Although direct results for this specific compound were not highlighted, related compounds showed promising analgesic properties .

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(1-phenylethyl)boranuide is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile reagent in Suzuki and Negishi coupling reactions, where it facilitates the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

2.2 Click Chemistry

The compound also finds application in click chemistry, particularly involving azides and alkynes. The stability of the trifluoroborate moiety allows for efficient reactions under mild conditions, contributing to the development of complex organic molecules with high efficiency.

Biological Applications

3.1 Anticancer Agents

Recent studies have highlighted the potential of organotrifluoroborates, including this compound, in synthesizing anticancer agents. For instance, researchers have successfully utilized this compound to synthesize substituted purines that exhibit significant anticancer activity. The ability to form stable intermediates allows for the efficient production of these biologically active compounds.

3.2 Antimicrobial Properties

Another area of research involves the antimicrobial properties of organotrifluoroborates. Case studies have demonstrated that compounds with similar structures exhibit significant inhibition against various pathogenic bacteria, suggesting that this compound could be explored for developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Cross-Coupling | Used in Suzuki and Negishi reactions for biaryl synthesis | Effective coupling with aryl halides |

| Click Chemistry | Facilitates reactions between azides and alkynes | High efficiency under mild conditions |

| Anticancer Synthesis | Synthesizes substituted purines as potential anticancer drugs | Significant activity observed in recent studies |

| Antimicrobial Activity | Exhibits inhibition against pathogenic bacteria | Potential for new antimicrobial agents |

Comparison with Similar Compounds

Aryl-Substituted Trifluoroborates

Key Insight : Aryl trifluoroborates with electron-donating groups (e.g., methoxy) exhibit enhanced stability but slower reaction kinetics compared to electron-withdrawing substituents (e.g., formyl) .

Heteroaryl- and Aliphatic-Substituted Trifluoroborates

Key Insight : Heteroaryl and aliphatic trifluoroborates expand synthetic versatility but often require tailored reaction conditions to address stability or solubility challenges .

Bicyclic and Sterically Hindered Trifluoroborates

Key Insight : Steric hindrance in bicyclic systems improves stability but necessitates aggressive catalytic systems, whereas extended π-systems enable applications in materials science .

Stability and Handling Considerations

- Potassium Trifluoro(1-phenylethyl)boranuide : Stable under inert atmospheres (N₂/Ar) but hygroscopic. Storage at −20°C in dry THF is recommended .

- Comparison : Aliphatic derivatives (e.g., vinyl, bicyclic) generally require stricter moisture exclusion than aryl counterparts . Electron-deficient aryl borates (e.g., 4-formylphenyl) degrade faster under acidic conditions .

Preparation Methods

Matteson Homologation and Fluoridation

A principal method for synthesizing potassium trifluoro(2-phenylethyl)boranuide involves the Matteson homologation followed by fluoridation with potassium bifluoride (KHF₂). This approach, adapted from the synthesis of chiral trifluoridoborates, begins with a boronic ester precursor. For example, 2-[(1S)-1-azido-2-phenylethyl]-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole is reacted with KHF₂ in methanol at room temperature for 24 hours. The reaction mixture is then evaporated under reduced pressure to remove volatile byproducts, including hazardous hydrogen fluoride (HF), and recrystallized from hot methanol to yield colorless crystals.

Key Reaction Parameters

- Solvent : Methanol

- Reagents : Potassium bifluoride (6.7 eq relative to boronic ester)

- Yield : 77% after recrystallization

- Purity : Confirmed via ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

This method’s success hinges on the stability of the boronic ester intermediate and the controlled release of HF, which necessitates rigorous safety protocols.

Alternative Approaches: Gabriel Synthesis and Boronate Ester Modifications

Microwave-Assisted Ugi Four-Component Reaction

The Ugi reaction, under microwave irradiation, has been utilized to construct peptoid-boronate hybrids. While this method targets peptoids, its principles—rapid cyclization and boronate ester formation—could inform the development of novel routes to potassium trifluoro(2-phenylethyl)boranuide.

Comparative Analysis of Synthesis Methods

Key Observations

- The Matteson method offers moderate yields but high crystallinity, ideal for structural studies.

- Direct synthesis prioritizes purity and scalability, as evidenced by commercial availability.

- Gabriel synthesis, while versatile, requires optimization to avoid side reactions during deprotection.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- DSC : Melting points (75–82°C) and purity >97.5% ensure batch consistency.

Q & A

Q. What are the optimal synthetic conditions for Potassium Trifluoro(1-phenylethyl)boranuide?

The synthesis typically involves reacting arylboronic acids with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in tetrahydrofuran (THF) under reflux (40–60°C). Key parameters include:

- Solvent : THF ensures solubility and stability of intermediates.

- Temperature : Reflux conditions (≈60°C) enhance reaction kinetics without decomposition.

- Purification : Crystallization from ethanol/water mixtures improves yield (≥85%) and purity (>95%) . Example protocol: Combine 1-phenylethylboronic acid (1 eq), KF (3 eq), and KHF₂ (1.2 eq) in THF; reflux for 12 hrs, then isolate via vacuum filtration.

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

As a trifluoroborate salt, it acts as a nucleophilic partner with aryl halides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). The reaction proceeds via:

- Transmetallation : Boron-to-palladium transfer.

- Reductive Elimination : Formation of the biaryl bond. Critical factors include:

- Base : Cs₂CO₃ (2 eq) for deprotonation.

- Catalyst Loading : 1–5 mol% Pd to minimize side reactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity in cross-coupling?

Substituents alter electronic and steric properties, impacting reaction efficiency:

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance oxidative addition but may reduce transmetallation rates.

- Ortho-substituents : Introduce steric hindrance, lowering yields by 20–40% compared to para-substituted analogs. Case Study: Potassium [(2-chlorophenyl)methyl]trifluoroboranuide shows 65% yield vs. 85% for the para-isomer under identical conditions .

Q. What strategies mitigate competing oxidation or reduction pathways during reactions?

- Oxidation Prevention : Use degassed solvents and inert atmospheres (N₂/Ar) to avoid boronate oxidation to boronic acids.

- Reduction Control : Avoid strong reducing agents (e.g., NaBH₄); instead, employ mild conditions (e.g., room temperature, short reaction times) .

Q. How can discrepancies in reported reaction yields be resolved?

Variations arise from:

- Catalyst Source : Commercially available Pd catalysts may contain impurities.

- Substrate Purity : Trace moisture in trifluoroborates reduces efficiency. Methodological Solution: Standardize substrates via recrystallization and validate catalyst activity using control reactions .

Data Analysis and Stability

Q. What analytical techniques validate the compound’s structural integrity?

- NMR : ¹⁹F NMR (δ = -135 to -140 ppm for BF₃⁻ group).

- XRD : Confirms crystalline structure and counterion (K⁺) positioning.

- Elemental Analysis : Ensures stoichiometric K:B ratios (±0.5%) .

Q. How does storage condition impact stability?

- Moisture Sensitivity : Degrades via hydrolysis; store under desiccation (RH < 10%).

- Temperature : Stable at 25°C for >6 months; avoid freezing (causes lattice stress) .

Comparative Reactivity

Q. How does this compound compare to other organotrifluoroborates?

| Property | This compound | Potassium Phenyltrifluoroborate |

|---|---|---|

| Reactivity in Coupling | High (sterically accessible) | Moderate (planar aryl group) |

| Solubility in THF | 120 mg/mL | 90 mg/mL |

| Thermal Stability | Decomposes at 200°C | Decomposes at 180°C |

| Source: . |

Mechanistic Insights

Q. What is the role of the trifluoroborate group in stabilizing intermediates?

The BF₃⁻ group:

Q. Can computational methods predict reaction outcomes?

DFT studies reveal:

- Transition State Energy : Lower for aryl groups with EDG (e.g., -OMe: ΔG‡ = 18 kcal/mol vs. -NO₂: ΔG‡ = 24 kcal/mol).

- Solvent Effects : THF stabilizes borate-Pd intermediates by 3–5 kcal/mol vs. DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.